molecular formula C8H9LiO2 B1623348 2,6-Dimethoxyphenyl lithium CAS No. 2785-97-9

2,6-Dimethoxyphenyl lithium

Cat. No.: B1623348
CAS No.: 2785-97-9
M. Wt: 144.1 g/mol
InChI Key: SYTLRIRYZMOMIO-UHFFFAOYSA-N
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Description

2,6-Dimethoxyphenyl lithium is a useful research compound. Its molecular formula is C8H9LiO2 and its molecular weight is 144.1 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

Pd catalysts enable coupling with aryl/heteroaryl chlorides, bromides, and triflates. Key findings include:

SubstrateCatalyst SystemConditionsYieldSelectivitySource
1-ChloronaphthalenePd(OAc)₂/PtBu₃THF, 40°C, 2 h76%>95%
4-ChloroanisolePd-PEPPSI-IPentTHF, 25°C, 5 min89%>99%
2-ChloropyridineNiCl₂(dme)/dpephosEt₂O, 0°C, 1 h68%85%

Mechanistic Insights :

  • Steric Effects : The 2,6-dimethoxy groups slow transmetallation but enhance oxidative addition efficiency due to electron donation .

  • Ligand Dependency : Bulky phosphines (e.g., PtBu₃) mitigate steric hindrance, improving yields .

Nickel-Catalyzed Couplings with Heteroaromatics

Ni catalysts broaden substrate scope to electron-deficient heterocycles:

Heteroaryl ChlorideCatalyst SystemYieldNotesSource
3-ChloroquinolineNi(cod)₂/dppe72%Requires low temps (−30°C)
2-ChlorothiopheneNiCl₂(dme)/TMEDA65%Fast coupling (<30 min)

Key Observation : Ni systems tolerate polar functional groups (e.g., esters, nitriles) but show lower turnover frequencies compared to Pd .

Oxygen-Activated Fast Coupling

Molecular oxygen accelerates Pd-catalyzed reactions by generating active Pd(0) species:

  • Reaction : 2,6-Dimethoxyphenyllithium + 4-Chlorotoluene → Biaryl

  • Conditions : Pd(PtBu₃)₂, O₂, THF, 25°C

  • Yield : 94% in 2 minutes .

Mechanism : O₂ oxidizes Pd(0) to Pd(II), facilitating oxidative addition without pre-activation steps .

Limitations and Challenges

  • Steric Hindrance : Coupling with ortho-substituted electrophiles (e.g., 2,6-dichloropyridine) fails due to excessive crowding .

  • Electrophile Compatibility : Strongly electron-deficient partners (e.g., nitroarenes) undergo side reactions unless masked .

Comparative Reactivity

Parameter2,6-DimethoxyphenyllithiumPhenyllithium
Coupling Rate (Pd)5× fasterBaseline
Steric ToleranceLowHigh
Functional Group ToleranceModerateHigh

Properties

CAS No.

2785-97-9

Molecular Formula

C8H9LiO2

Molecular Weight

144.1 g/mol

IUPAC Name

lithium;1,3-dimethoxybenzene-2-ide

InChI

InChI=1S/C8H9O2.Li/c1-9-7-4-3-5-8(6-7)10-2;/h3-5H,1-2H3;/q-1;+1

InChI Key

SYTLRIRYZMOMIO-UHFFFAOYSA-N

SMILES

[Li+].COC1=[C-]C(=CC=C1)OC

Canonical SMILES

[Li+].COC1=[C-]C(=CC=C1)OC

Key on ui other cas no.

2785-97-9

Origin of Product

United States

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